molecular formula C7H7BrFNO B11719084 2-Bromo-3-fluoro-4-methoxyaniline

2-Bromo-3-fluoro-4-methoxyaniline

Cat. No.: B11719084
M. Wt: 220.04 g/mol
InChI Key: GIUANCCLMCJEGY-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-methoxyaniline is an aromatic amine compound with the molecular formula C7H7BrFNO It is characterized by the presence of bromine, fluorine, and methoxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-4-methoxyaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Nitration: of a suitable aromatic precursor to introduce a nitro group.

    Reduction: of the nitro group to form an amine.

    Bromination: and to introduce the bromine and fluorine atoms at specific positions on the aromatic ring.

    Methoxylation: to add the methoxy group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-4-methoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce quinones .

Scientific Research Applications

2-Bromo-3-fluoro-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-methoxyaniline involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

  • 2-Bromo-4-methoxyaniline
  • 3-Bromo-4-fluoro-2-methoxyaniline
  • 4-Bromo-2-fluoro-3-methoxyaniline

Comparison: 2-Bromo-3-fluoro-4-methoxyaniline is unique due to the specific positioning of its substituents, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

2-bromo-3-fluoro-4-methoxyaniline

InChI

InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3

InChI Key

GIUANCCLMCJEGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)Br)F

Origin of Product

United States

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